molecular formula C11H8O3 B11907500 8-Methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde CAS No. 61466-64-6

8-Methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde

Cat. No.: B11907500
CAS No.: 61466-64-6
M. Wt: 188.18 g/mol
InChI Key: XGEOACJQBOXGAY-UHFFFAOYSA-N
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Description

8-Methyl-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound belonging to the chromene family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-4-oxo-4H-chromene-3-carbaldehyde can be achieved through various methods. One common approach involves the reaction of 4-oxo-4H-chromene-3-carbaldehyde with methylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound often involves a multi-step synthesis process. The initial step may include the preparation of the chromene core, followed by functionalization at specific positions to introduce the methyl and aldehyde groups. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies indicate that derivatives of benzopyran, including 8-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde, exhibit promising antiproliferative activities against various cancer cell lines. For instance, compounds derived from benzopyran have shown significant cytotoxic effects against multi-drug resistant cancer cells. Specifically, a study demonstrated that certain benzopyran derivatives achieved IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating their potential as effective anticancer agents .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For example, treatment with specific benzopyran derivatives led to a notable increase in early and late apoptosis in MDA-MB-231 cells . This apoptotic activity suggests that these compounds could be further developed as therapeutic agents targeting resistant cancer types.

Synthesis and Chemical Reactions

Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including one-pot reactions that simplify the process while enhancing yield and purity. An improved method for synthesizing related compounds emphasizes the importance of optimizing reaction conditions to achieve high product quality and environmental sustainability .

Reactivity and Functionalization
The unique structure of this compound allows it to undergo various chemical transformations, such as oxidation and nucleophilic substitutions. These reactions are crucial for developing new derivatives with enhanced biological activities . The ability to modify the compound's structure makes it a valuable building block in organic synthesis.

Case Studies

Case Study: Antiproliferative Evaluation
In a detailed case study examining the antiproliferative effects of benzopyran derivatives, researchers synthesized a library of compounds based on this compound. The evaluation included testing these compounds against multiple cancer cell lines, revealing variations in cytotoxicity and selectivity . This study underscored the potential for tailoring benzopyran derivatives to enhance their therapeutic profiles.

Case Study: Pharmacological Assessment
Another significant case involved the pharmacological evaluation of benzopyran derivatives for antihistaminic activity. The study assessed the inhibition of histamine-induced contractions in isolated guinea pig ileum, demonstrating that certain derivatives exhibited notable antihistaminic properties, thus suggesting their potential use in treating allergic reactions .

Data Summary

Application AreaKey FindingsReferences
Anticancer ActivitySignificant cytotoxicity against MDA-MB-231 cells
Synthesis MethodsImproved one-pot synthesis methods enhance yield
Chemical ReactivityDiverse transformations allow for functionalization
Pharmacological EffectsNotable antihistaminic activity observed

Mechanism of Action

The mechanism of action of 8-Methyl-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it has been shown to inhibit the growth of certain fungi by interfering with their cell wall synthesis. The compound targets enzymes involved in the biosynthesis of essential cell wall components, leading to cell lysis and death .

Comparison with Similar Compounds

  • 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde
  • 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde
  • 4-Oxo-4H-chromene-3-carbaldehyde

Comparison: 8-Methyl-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of the methyl group at the 8-position, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for further research .

Biological Activity

8-Methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde is a compound belonging to the benzopyran family, characterized by a fused benzene and pyran ring structure. Its unique chemical properties, including a carbonyl group at the 4-position and an aldehyde group at the 3-position, contribute to its biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8O3\text{C}_{10}\text{H}_{8}\text{O}_{3}

This compound features:

  • A methyl group at the 8-position.
  • A carbonyl group at the 4-position.
  • An aldehyde group at the 3-position.

These functional groups enhance its reactivity and biological interactions.

Biological Activity Overview

Research indicates that benzopyran derivatives exhibit significant biological activities, including:

  • Anticancer properties : In vitro studies have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines.
  • Antioxidant effects : These compounds are known for their ability to scavenge free radicals, thereby reducing oxidative stress.
  • Anti-inflammatory activity : Certain derivatives demonstrate potential in modulating inflammatory pathways.

Anticancer Activity

A pivotal study demonstrated that benzopyran derivatives exhibit antiproliferative activity against several cancer cell lines. For instance, compounds related to this compound were tested for their cytotoxicity against human breast cancer (MDA-MB-231) and other cancer lines. The findings showed IC50 values ranging from 5.2 to 22.2 μM , indicating significant cytotoxicity while maintaining lower toxicity in normal cell lines such as HEK-293 .

Table 1: Cytotoxicity of Benzopyran Derivatives

CompoundCell Line TestedIC50 (μM)Selectivity
Compound 5aMDA-MB-2315.2High
Compound 5bSKOV-315.0Moderate
Compound 5cPC-322.2Low

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Studies indicate that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Inhibition of Kinases : Some derivatives have shown potential in inhibiting specific kinases involved in cancer progression, although direct data on this compound is limited .
  • Antioxidant Activity : The presence of the carbonyl group contributes to its ability to neutralize reactive oxygen species (ROS), providing protective effects against oxidative damage.

Case Studies

  • Antiproliferative Effects : A study involving various benzopyran derivatives highlighted that certain compounds exhibited selective cytotoxicity against multiple cancer cell lines while showing minimal effects on normal cells. This selectivity is crucial for developing targeted cancer therapies .
  • Inflammation Modulation : In another investigation, related compounds demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Properties

CAS No.

61466-64-6

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

8-methyl-4-oxochromene-3-carbaldehyde

InChI

InChI=1S/C11H8O3/c1-7-3-2-4-9-10(13)8(5-12)6-14-11(7)9/h2-6H,1H3

InChI Key

XGEOACJQBOXGAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=CO2)C=O

Origin of Product

United States

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